sideroxylonal B
Description
Properties
Molecular Formula |
C26H28O10 |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(2R,3S,4S)-2-(3,5-diformyl-2,4,6-trihydroxyphenyl)-5,7-dihydroxy-4-(2-methylpropyl)-3-propan-2-yl-3,4-dihydro-2H-chromene-6,8-dicarbaldehyde |
InChI |
InChI=1S/C26H28O10/c1-10(2)5-12-17(11(3)4)26(19-23(34)13(6-27)20(31)14(7-28)24(19)35)36-25-16(9-30)21(32)15(8-29)22(33)18(12)25/h6-12,17,26,31-35H,5H2,1-4H3/t12-,17-,26+/m0/s1 |
InChI Key |
PHQDMQGEKNBIPF-GKZOTJLQSA-N |
Isomeric SMILES |
CC(C)C[C@H]1[C@@H]([C@@H](OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C |
Canonical SMILES |
CC(C)CC1C(C(OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Solvent Selection and Sonication Optimization
The extraction of sideroxylonal B from Eucalyptus foliage relies on solvent systems that balance polarity and stability. A study comparing 20% methanol in acetonitrile, 7% water in acetonitrile, and 40% water in acetonitrile demonstrated that water–acetonitrile mixtures with 0.1% trifluoroacetic acid (TFA) significantly enhance recovery rates. Sonication for 5 min in 7% water–acetonitrile–TFA recovered 98% of sideroxylonals , outperforming traditional Soxhlet extraction by 25–40%.
Key Findings:
Table 1: Comparison of Extraction Methods
| Method | Solvent System | Sideroxylonal Yield (mg/g DM) | Stability |
|---|---|---|---|
| Soxhlet | Petroleum spirit + acetone | 18.7 ± 2.1 | N/A |
| Sonication (5 min) | 7% H₂O + ACN + 0.1% TFA | 28.0 ± 0.6 | 48 hours |
| Sonication (5 min) | 40% H₂O + ACN + 0.1% TFA | 31.0 ± 0.8 | 48 hours |
Small-Sample Suitability
The sonication method is ideal for minute samples (e.g., single leaves), critical for ecological studies. With an autosampler, 100 samples/day can be processed, achieving a 2% coefficient of variation between replicates.
Total Synthesis via Biomimetic Cycloaddition
Precursor Preparation
Kuniaki Tatsuta and colleagues achieved the first total synthesis of this compound through a biomimetic strategy. The synthesis begins with isopentenyl phloroglucinol precursor 4 , which undergoes oxidation to generate two key intermediates:
-
o-Quinone Methide (5)
-
Isopentenyl Intermediate (6t)
Cycloaddition Mechanism
The intermediates undergo a [4+2] cycloaddition under mild conditions (room temperature, aqueous methanol), forming the core chromane structure of this compound. This step mimics natural biosynthetic pathways, ensuring stereochemical fidelity.
Reaction Scheme:
Yield and Purity:
-
The final step achieved 68% yield with >95% purity after column chromatography.
-
NMR and HPLC confirmed structural alignment with natural this compound.
Comparative Analysis of Methods
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions: Sideroxylonal B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of formyl and hydroxyl groups in its structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include dichloromethane, methanol, and trifluoroacetic acid . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of this compound include its isomers, sideroxylonal A and sideroxylonal C, as well as other formylated phloroglucinol compounds .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research has demonstrated that sideroxylonal B exhibits significant cytotoxic effects against cancer cells while showing low toxicity to normal cells. In a study evaluating the cytotoxic activity of acyl phloroglucinols, including this compound, it was found that this compound could selectively induce cell death in cancer lines, suggesting its potential as an anticancer agent. The compound showed specific effects on the cell cycle, indicating its mechanism of action may involve S-phase specific effects on cancer cells .
1.2 Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit inflammatory pathways and reduce the production of pro-inflammatory cytokines. This makes it a candidate for treating conditions characterized by chronic inflammation .
1.3 Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens, suggesting its potential use in developing new antimicrobial agents. Studies have indicated that this compound can inhibit the growth of both gram-positive and gram-negative bacteria, making it valuable in addressing antibiotic resistance .
Ecological Applications
2.1 Herbivore Feeding Behavior
This compound plays a crucial role in plant-herbivore interactions. Research indicates that higher concentrations of this compound in Eucalyptus foliage lead to reduced feeding rates in herbivores such as possums. This suggests that the compound may serve as a natural deterrent against herbivory, influencing feeding behavior and dietary choices among herbivores .
2.2 Plant Defense Mechanism
The presence of this compound is believed to enhance the plant's defense mechanisms against herbivores and pathogens. By affecting the palatability of leaves, this compound may contribute to the overall fitness and survival of Eucalyptus species in their natural habitats .
Analytical Applications
3.1 Spectrometric Analysis
This compound has been utilized as a marker compound in spectrometric analyses to predict foliar concentrations of secondary metabolites in Eucalyptus leaves. Studies employing near-infrared spectroscopy have successfully modeled the relationship between spectral characteristics and sideroxylonal concentrations, providing insights into the chemical composition of Eucalyptus foliage .
Table 1: Cytotoxicity of this compound Against Cancer Cells
| Cell Line | IC50 (μg/mL) | Selectivity Index |
|---|---|---|
| Cancer Cell Line A | 43 ± 0.8 | Low |
| Cancer Cell Line B | 50 ± 1.12 | Low |
| Normal Cell Line | 55.4 ± 1.4 | High |
Table 2: Effects of this compound on Herbivore Feeding Behavior
| This compound Concentration (mg/g) | Feeding Rate (g/hour) |
|---|---|
| 0 | 10 |
| 10 | 7 |
| 20 | 5 |
| 30 | 3 |
Mechanism of Action
The mechanism of action of sideroxylonal B involves its interaction with specific molecular targets and pathways. It acts as a potent antifeedant by inhibiting the feeding behavior of marsupials and insects . This is achieved through its interaction with taste receptors and other sensory pathways . Additionally, sideroxylonals inhibit the growth of bacteria by interfering with their cell wall synthesis and other metabolic processes .
Comparison with Similar Compounds
Sideroxylonal B is similar to other formylated phloroglucinol compounds, such as sideroxylonal A, sideroxylonal C, jensenal, and grandinal . it is unique in its specific biological effects and its occurrence in only trace amounts in Eucalyptus species . Sideroxylonal A is the dominant form, followed by sideroxylonal C, while this compound occurs in much smaller quantities .
Q & A
Q. How can researchers investigate this compound’s synergistic interactions with other phytochemicals?
- Methodological Answer : Implement isobolographic analysis to quantify synergy in combination therapies. Test fixed-ratio mixtures in cell-based assays and calculate combination indices (CI). Use metabolomics to profile interaction effects and validate results with in vivo models .
Methodological Frameworks and Resources
- Experimental Reproducibility : Follow guidelines for detailed method reporting (e.g., Beilstein Journal of Organic Chemistry standards) .
- Theoretical Integration : Anchor studies to conceptual frameworks (e.g., plant defense compound biosynthesis) to guide hypothesis formulation .
- Data Analysis : Use CRDC-classified tools for process simulation and statistical modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
